Meta-Fluorobenzyl vs. Non-Fluorinated Benzyl: Lipophilicity and Permeability Differentiation
The target compound bears a 3-fluorobenzyl substituent, whereas the closest non-fluorinated analog (N-benzyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine, CAS 1856076-46-4) lacks aromatic fluorine. Computational logP prediction (XLogP3) for the target compound is 2.7, compared to 2.3 for the non-fluorinated benzyl analog [1][2]. This ~0.4 log unit increase corresponds to an approximately 2.5-fold increase in octanol–water partition coefficient, consistent with the well-established increase in lipophilicity conferred by aryl fluorination [3]. Higher lipophilicity within the drug-like range (logP 1–3) can enhance passive membrane permeability while maintaining aqueous solubility.
| Evidence Dimension | Predicted partition coefficient (XLogP3) – lipophilicity |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.7 (C₁₃H₁₅F₂N₃, MW 251.28, CAS 1856039-52-5) [1] |
| Comparator Or Baseline | N-benzyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine (CAS 1856076-46-4): XLogP3 ≈ 2.3 (C₁₃H₁₆FN₃, MW 233.29) [2] |
| Quantified Difference | Δ logP ≈ +0.4; ~2.5-fold higher partition coefficient for target compound |
| Conditions | Computational prediction (PubChem XLogP3 algorithm). Experimental logP values not reported for either compound in the open literature. |
Why This Matters
For procurement decisions, the ~0.4 log unit lipophilicity difference between the 3-fluorobenzyl and non-fluorinated benzyl variants predicts meaningfully different membrane permeability and pharmacokinetic behavior, meaning these two compounds are not interchangeable in cell-based or in vivo assays.
- [1] PubChem. 1-(2-Fluoroethyl)-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine. Compound Summary. CID predicted via XLogP3 algorithm. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-30). View Source
- [2] PubChem. N-benzyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine. Compound Summary. CID predicted via XLogP3 algorithm. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-30). View Source
- [3] Böhm, H. J.; Banner, D.; Bendels, S.; Kansy, M.; Kuhn, B.; Müller, K.; Obst-Sander, U.; Stahl, M. Fluorine in medicinal chemistry. ChemBioChem 2004, 5 (5), 637–643. DOI: 10.1002/cbic.200300828. View Source
